molecular formula C6H2BrF5S B2649559 2-Bromo-5-pentafluoroethyl-thiophene CAS No. 1429056-32-5

2-Bromo-5-pentafluoroethyl-thiophene

Cat. No.: B2649559
CAS No.: 1429056-32-5
M. Wt: 281.04
InChI Key: RBKZWYQZACZSJM-UHFFFAOYSA-N
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Description

2-Bromo-5-pentafluoroethyl-thiophene is a chemical compound with the molecular formula C6H2BrF5S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-pentafluoroethyl-thiophene typically involves the bromination of 5-pentafluoroethyl-thiophene. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the thiophene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-pentafluoroethyl-thiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, forming more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the type of reaction and the reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

2-Bromo-5-pentafluoroethyl-thiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug discovery and development.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-Bromo-5-pentafluoroethyl-thiophene depends on its specific application. In general, the compound interacts with molecular targets through its bromine and pentafluoroethyl groups, which can influence its reactivity and binding properties. The pathways involved may include electrophilic aromatic substitution and interactions with biological macromolecules.

Comparison with Similar Compounds

  • 2-Bromo-5-methylthiophene
  • 2-Bromo-5-chlorothiophene
  • 2-Bromo-5-fluorothiophene

Comparison: Compared to these similar compounds, 2-Bromo-5-pentafluoroethyl-thiophene is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high electron-withdrawing capacity and stability.

Properties

IUPAC Name

2-bromo-5-(1,1,2,2,2-pentafluoroethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF5S/c7-4-2-1-3(13-4)5(8,9)6(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKZWYQZACZSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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